(4-(Dimethylamino)-1,2-phenylene)dimethanol
Description
(4-(Dimethylamino)-1,2-phenylene)dimethanol: is an organic compound characterized by the presence of a dimethylamino group and two hydroxyl groups attached to a benzene ring
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)10-4-3-8(6-12)9(5-10)7-13/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
FUBCIOQYFVINCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-1,2-phenylene)dimethanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with suitable reducing agents. One common method is the reduction of 4-(dimethylamino)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-(Dimethylamino)-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 4-(dimethylamino)benzaldehyde or 4-(dimethylamino)benzoic acid.
Reduction: Formation of more saturated alcohol derivatives.
Substitution: Formation of halogenated derivatives such as 4-(dimethylamino)benzyl chloride.
Scientific Research Applications
Chemistry: (4-(Dimethylamino)-1,2-phenylene)dimethanol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)-1,2-phenylene)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl groups can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and as a UV absorber.
4-(Dimethylamino)phenol: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
Uniqueness: (4-(Dimethylamino)-1,2-phenylene)dimethanol is unique due to the presence of both dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
